alpha-CIS-BERGAMOTENE
Overview
Description
alpha-CIS-BERGAMOTENE is a naturally occurring sesquiterpene found in various essential oils, including those of citrus fruits like bergamot. This compound is known for its distinctive aroma and is often used in perfumery and flavoring. Its chemical structure consists of three isoprene units, forming a complex ring system that contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-CIS-BERGAMOTENE typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This process can be catalyzed by specific enzymes known as terpene synthases. In a laboratory setting, the synthesis may involve the use of organic solvents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often relies on the extraction from natural sources, such as the peel of bergamot oranges. The extraction process may involve steam distillation or cold pressing, followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
alpha-CIS-BERGAMOTENE undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding epoxide or alcohol derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
alpha-CIS-BERGAMOTENE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene biosynthesis and reaction mechanisms.
Biology: Research has shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of new antimicrobial and anti-inflammatory agents.
Industry: In addition to its use in perfumery and flavoring, this compound is also investigated for its potential use in natural pesticides and insect repellents.
Mechanism of Action
The mechanism of action of alpha-CIS-BERGAMOTENE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
alpha-CIS-BERGAMOTENE can be compared with other sesquiterpenes such as:
(-)-Beta-caryophyllene: Known for its anti-inflammatory and analgesic properties.
(-)-Alpha-humulene: Exhibits anti-inflammatory and anticancer activities.
(-)-Germacrene D: Used in perfumery and has potential antimicrobial properties.
What sets this compound apart is its unique aroma and its specific applications in both the fragrance industry and scientific research.
Biological Activity
Alpha-cis-bergamotene, a sesquiterpene compound, is found in various essential oils and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and potential applications in agriculture and medicine.
This compound (C₁₅H₂₄) is characterized by its bicyclic structure and a specific double bond configuration. It is primarily extracted from plants such as bergamot and other citrus fruits. The compound exhibits a unique set of physicochemical properties that influence its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Properties
this compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it effectively inhibits the growth of fungi, particularly phytopathogens like Sclerotium rolfsii, which causes Southern blight in crops .
2. Insecticidal Effects
Research highlights the role of this compound as a natural insecticide. It attracts predatory insects that help control pest populations, thus contributing to integrated pest management strategies.
3. Anti-inflammatory and Immunosuppressive Effects
this compound exhibits anti-inflammatory properties, which may have implications for treating inflammatory diseases. Its immunosuppressive traits suggest potential applications in managing autoimmune conditions .
4. Antidiabetic Activity
Recent studies have indicated that this compound may inhibit pancreatic lipase, suggesting its potential as an antidiabetic agent by regulating lipid metabolism .
Case Studies
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Antifungal Activity Study
A study evaluated the antifungal efficacy of this compound against Sclerotium rolfsii. Results showed that the compound inhibited fungal growth significantly, with an IC50 value indicating strong antifungal potential . -
Insect Attraction Assay
An investigation into the ecological role of this compound revealed its effectiveness in attracting beneficial insects while repelling herbivorous pests. This dual function enhances plant reproductive success and pest management strategies. -
Anti-inflammatory Mechanism
A detailed analysis of the anti-inflammatory effects demonstrated that this compound modulates inflammatory pathways, reducing markers associated with inflammation in vitro .
Data Tables
The following table summarizes key biological activities and their corresponding effects for this compound:
Properties
IUPAC Name |
(1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFCQPIMVLNIU-KKUMJFAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2C[C@@H]1[C@@]2(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037120, DTXSID301336980 | |
Record name | alpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-αlpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18252-46-5, 23971-87-1 | |
Record name | alpha-cis-Bergamotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-αlpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-CIS-BERGAMOTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTF86SPQ4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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